1-Methylcyclobutane-1-carbaldehyde
Overview
Description
1-Methylcyclobutane-1-carbaldehyde is an organic compound with the molecular formula C6H10O It is characterized by a cyclobutane ring substituted with a methyl group and an aldehyde functional group
Mechanism of Action
Mode of Action
1-Methylcyclobutane-1-carbaldehyde, like other aldehydes, can undergo nucleophilic addition reactions . This means it can react with nucleophiles, which are species that donate an electron pair to an electrophile to form a chemical bond. This interaction can lead to changes in the structure and function of the target molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 1-methyl-1,3-butadiene with formaldehyde can yield this compound. Another method involves the reduction of 1-methylcyclobutanone using reducing agents like lithium aluminum hydride (LiAlH4) to produce the desired aldehyde.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl group on the cyclobutane ring can undergo electrophilic substitution reactions, such as halogenation using halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed:
Oxidation: 1-Methylcyclobutane-1-carboxylic acid
Reduction: 1-Methylcyclobutanol
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
1-Methylcyclobutane-1-carbaldehyde has a range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-Methylcyclobutane-1-carbaldehyde can be compared with other cyclobutane derivatives and aldehydes:
Cyclobutane: A simple cycloalkane with no functional groups, used as a reference for studying ring strain and reactivity.
Cyclobutanone: A ketone derivative of cyclobutane, used in organic synthesis and as a precursor for various compounds.
Cyclobutanecarboxylic acid: An oxidized form of this compound, used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of a strained cyclobutane ring and a reactive aldehyde group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-methylcyclobutane-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-6(5-7)3-2-4-6/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJXPECBGWEDFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602824 | |
Record name | 1-Methylcyclobutane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65338-30-9 | |
Record name | 1-Methylcyclobutane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylcyclobutane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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